An In-depth Technical Guide to Cholesteryl Propionate: Structure, Properties, and Applications
An In-depth Technical Guide to Cholesteryl Propionate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl propionate (B1217596), a cholesterol ester, is a versatile organic compound with significant applications in the fields of liquid crystal technology and advanced drug delivery systems. Its unique thermochromic properties and biocompatibility make it a subject of interest for materials scientists and pharmaceutical researchers alike. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of cholesteryl propionate, with a focus on its applications in research and development.
Chemical Structure and Identification
Cholesteryl propionate is an ester derivative of cholesterol, where the hydroxyl group at the 3-beta position of the steroid nucleus is esterified with propionic acid.
Molecular Structure:
The fundamental structure consists of the rigid, tetracyclic steroid core of cholesterol linked to a flexible propionyl group. This combination of a rigid core and a flexible chain is crucial for its liquid crystalline properties.
IUPAC Name: (3β)-Cholest-5-en-3-yl propanoate[1]
Synonyms: Cholesterol propionate, Cholest-5-en-3-yl propionate, Cholesteryl n-propionate[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 633-31-8[2][3] |
| Molecular Formula | C30H50O2[2][3] |
| Molecular Weight | 442.72 g/mol [2][4] |
| InChI Key | CCORPVHYPHHRKB-NXUCFJMCSA-N[1] |
Physicochemical Properties
The physical and chemical properties of cholesteryl propionate are key to its applications, particularly its behavior as a liquid crystal.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White crystalline powder[5] |
| Melting Point | 97-100 °C[2][4][5] |
| Boiling Point | 493.26 °C (estimate)[2][5] |
| Density | 0.9882 g/cm³ (estimate)[2][5] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform. |
| Refractive Index | -40 ° (C=2, CHCl3)[2][5] |
Experimental Protocols
Synthesis of Cholesteryl Propionate
A common method for the synthesis of cholesteryl esters is the esterification of cholesterol with the corresponding acid anhydride (B1165640) or acyl chloride.[6]
Materials:
-
Cholesterol
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Ethanol (B145695) or acetone (B3395972) (for recrystallization)
Procedure:
-
Dissolve cholesterol in dry dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMAP or 4-pyrrolidinopyridine to the solution.
-
Add a stoichiometric excess of propionic anhydride to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7]
Procedure:
-
Dissolve the crude cholesteryl propionate in a minimum amount of a hot solvent (e.g., ethanol or acetone).
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Characterization Methods
The identity and purity of the synthesized cholesteryl propionate can be confirmed using various spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton on carbon #3 of the cholesterol backbone is a key signal to observe for confirming esterification.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The appearance of a strong carbonyl (C=O) stretch and the disappearance of the hydroxyl (O-H) stretch from cholesterol confirm the formation of the ester.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][8]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures, which is particularly important for liquid crystal characterization.[9]
Applications
Liquid Crystals
Cholesteryl propionate is a well-known thermochromic liquid crystal, meaning it changes color with temperature. This property arises from the helical arrangement of the molecules in the cholesteric (chiral nematic) phase. The pitch of this helix is temperature-dependent, leading to the reflection of different wavelengths of light at different temperatures. This makes it useful in applications such as:
-
Temperature sensors
-
Mood rings and novelty thermometers
-
Educational demonstrations of liquid crystal phases
Drug Delivery Systems
The amphiphilic nature of cholesterol and its derivatives, including cholesteryl propionate, makes them valuable components in drug delivery systems.[10][11] Cholesterol is a key component in lipid-based drug delivery systems (LBDDS) where it provides structural support and stability.[10] They can be incorporated into:
-
Liposomes: As a component of the lipid bilayer, cholesteryl propionate can modulate membrane fluidity and stability, influencing the release profile of encapsulated drugs.
-
Nanoparticles: It can be used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability.[12]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterization of cholesteryl ester hydroperoxides in oxidized LDL and oxidized HDL by use of an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic studies to understand the structural organization of esters in cholestosomes | Poster Board #2541 - American Chemical Society [acs.digitellinc.com]
- 5. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 6. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholesteryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 10. crodapharma.com [crodapharma.com]
- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
